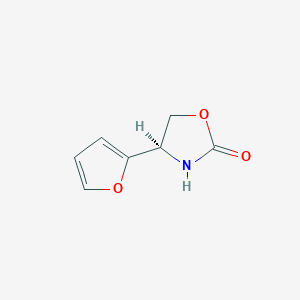

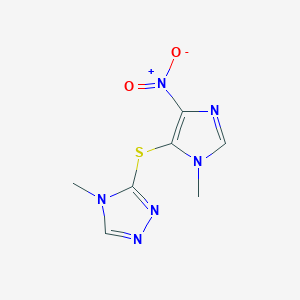

![molecular formula C28H33NO4S B070864 Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 187324-67-0](/img/structure/B70864.png)

Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of "Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester" involves several key steps, including sulfonation, acylation, and alkylation processes. Notably, the compound is derived from norephedrine and undergoes a series of transformations, including sulfonation of the amino group and subsequent acylation (Abiko, 2003). This synthesis showcases the compound's complex structure and the intricate steps required for its formation.

Molecular Structure Analysis

The molecular structure of "this compound" is characterized by the presence of benzyl and mesitylenesulfonyl groups attached to an amino acid derivative backbone. The L-tyrosine core of the molecule exhibits significant conformational differences, highlighting the structural diversity and complexity of this compound. Intramolecular aromatic π–π stacking and short C-H···O interactions contribute to the stability and unique configuration of the molecule (Khan et al., 2011).

科学的研究の応用

Synthesis Techniques and Reactions

The compound Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester is involved in various chemical synthesis processes and reactions. One such application involves its use in the synthesis of 2-(N-Benzyl-N-mesitylenesulfonyl) amino-1-phenyl-1-propyl propionate, which is a part of a series of sulfur compounds and undergoes reactions like sulfonation and acylation (Abiko, 2003). Furthermore, this compound is utilized in anti-selective boron-mediated asymmetric aldol reactions of carboxylic esters, demonstrating its versatility in stereoselective reactions and metal-catalyzed processes (Abiko, 2003).

Catalysis and Reaction Optimization

In a distinct application, the esterification of propionic acid with benzyl alcohol catalyzed by ion-exchange resin Amberlyst-15 was optimized, showcasing the compound's role in producing esters with applications in perfumery and flavor industries. This research highlights the effects of catalyst loading, molar ratios, and temperature on the yield and conversion rates, contributing to process optimization in chemical manufacturing (Chandane et al., 2017).

Supramolecular Chemistry

The compound also finds applications in supramolecular chemistry, where it is used in the synthesis of methyl esters of 3-phenylpropionic acids. These esters serve as building blocks for the construction of supramolecular dendrimers, which self-assemble into various complex structures. This research provides insights into the dynamics of self-assembly and the potential for creating novel materials with unique properties (Percec et al., 2006).

Heterocyclic Compound Synthesis

Additionally, the compound plays a role in the synthesis of new 2-substituted benzazoles, where arylsulfonyl(thio)propionic acid fragments are incorporated into benzimidazoles, benzoxazoles, and benzothiazoles. This research contributes to the development of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Moskvichev et al., 2001).

作用機序

将来の方向性

特性

IUPAC Name |

[(1S,2R)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDSLPLRUHTTL-YIXXDRMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H](C1=CC=CC=C1)[C@@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449894 |

Source

|

| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187324-67-0 |

Source

|

| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

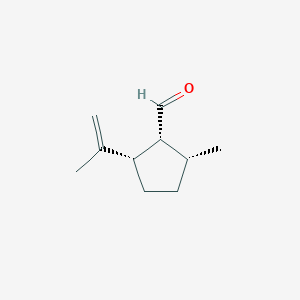

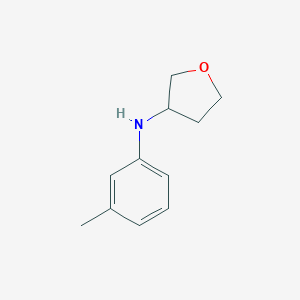

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)

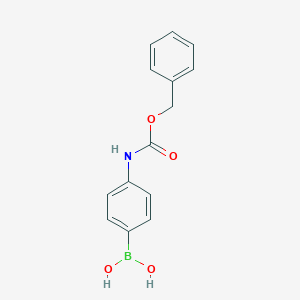

![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

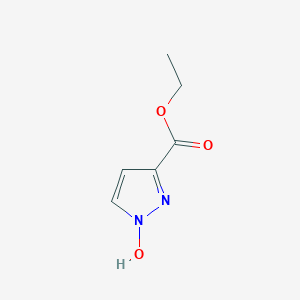

![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)

![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)

![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)

![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)